molecular formula C19H25NO3 B14616746 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one CAS No. 59033-25-9

3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one

Cat. No.: B14616746
CAS No.: 59033-25-9
M. Wt: 315.4 g/mol
InChI Key: NFJSHNVAVJVBJX-UHFFFAOYSA-N
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Description

3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone core substituted with a butyl group and a 3,4-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylethylamine with a suitable pyridinone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethoxyphenylethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one: can be compared with other pyridinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59033-25-9

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

3-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-one

InChI

InChI=1S/C19H25NO3/c1-4-5-7-16-8-6-12-20(19(16)21)13-11-15-9-10-17(22-2)18(14-15)23-3/h6,8-10,12,14H,4-5,7,11,13H2,1-3H3

InChI Key

NFJSHNVAVJVBJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CN(C1=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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